![molecular formula C11H20ClNO2 B13721123 (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride
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Overview
Description
This compound is a bicyclic terpene derivative with a rigid bicyclo[3.1.1]heptane (pinane) core. Its structure features an amino group at the C2 position, a carboxylic acid at C3, and three methyl substituents at C4 and C6 (two methyl groups). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. The stereochemistry (1R,2R,3S,4R,5R) is critical for its interaction with chiral environments, such as enzyme active sites or asymmetric catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core structure, followed by the introduction of the amino and carboxylic acid functional groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored as a potential precursor in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure drugs, which is crucial for optimizing therapeutic efficacy and minimizing side effects. For instance, the compound can be used to synthesize analogs of known drugs to enhance their pharmacological properties.
Neuroscience Research
Research indicates that derivatives of this compound may have implications in neuropharmacology. Studies have shown that structurally similar compounds can interact with neurotransmitter systems, potentially leading to the development of treatments for neurological disorders such as depression and anxiety. The bicyclic structure aids in crossing the blood-brain barrier, enhancing bioavailability.
Synthetic Organic Chemistry
In synthetic organic chemistry, (1R,2R,3S,4R,5R)-2-amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride serves as an important building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Case Study 1: Synthesis of Enantiomerically Pure Drugs
A study conducted by Nagai et al. (2018) demonstrated the use of this compound in synthesizing optically pure drug precursors through enzymatic reduction processes. The study highlighted the importance of chirality in drug design and its impact on pharmacodynamics and pharmacokinetics.
Case Study 2: Neuropharmacological Studies
Research by Prestwich et al. (1985) investigated the binding affinities of compounds related to this compound with juvenile hormone receptors in insect models. The findings suggested that modifications to the bicyclic structure could enhance receptor affinity and specificity.
Mechanism of Action
The mechanism of action of (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of bicyclo[3.1.1]heptane derivatives. Below is a detailed comparison with key analogs:
Methyl Ester Derivative
- Name: (1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride
- CAS : 705949-01-5
- Molecular Formula: C₁₇H₂₉NO₄
- Key Differences :
Pinane-Based Chiral Ligands
- Example: (1R,2R,5R)-3-(Benzylimino)-2,6,6-trimethylbicyclo[3.1.1]heptane-2-ol
- Key Differences: Replaces the carboxylic acid with a benzylimino group and a hydroxyl group. Used in asymmetric catalysis (e.g., palladium complexes for enantioselective reactions). Stereochemistry at C3 and C5 influences metal coordination and catalytic efficiency .
Azabicyclo Derivatives
- Example : (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- Key Differences :
Hydroxypinanone Derivatives
- Example : (1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
- CAS : 24047-72-1
- Key Differences: Replaces the amino and carboxylic acid groups with a ketone and hydroxyl group. Molecular weight: 168.23 g/mol. Applications: Chiral building block for fragrances or agrochemicals .
Structural and Functional Comparison Table
Critical Analysis of Evidence
Biological Activity
(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its unique structural features contribute to its biological activity, particularly in modulating peptide structures and interactions.
- Molecular Formula : C₁₀H₁₉ClN₂O₂
- Molecular Weight : 187.279 g/mol
- CAS Number : 627910-24-1
Biological Activity
The biological activity of this compound is primarily linked to its role as a structural component in peptide synthesis and its potential effects on protein folding and stability.
- Peptide Stabilization : The compound has been shown to influence the stability of peptide structures through steric and electronic interactions. Its bicyclic framework allows for unique side-chain interactions that can stabilize specific helical conformations in peptides .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways by mimicking substrate structures, although specific targets remain to be fully elucidated .
Case Study 1: Peptide Foldamer Design
In a study focused on designing β-peptide foldamers, researchers utilized (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid to sculpt the H12 helix structure. The long-range side-chain repulsion facilitated by this compound contributed significantly to the stabilization of the helical conformation in solution .
Case Study 2: Enzyme Interaction
A separate investigation explored the interaction of this compound with various enzymes involved in amino acid metabolism. The results indicated a potential inhibitory effect on specific enzymes, suggesting its utility as a lead compound for drug development targeting metabolic disorders .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have highlighted the importance of (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid in:
- Developing novel peptide therapeutics.
- Understanding the dynamics of peptide folding.
- Exploring its potential as a scaffold for drug design due to its unique structural properties.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride?
Methodological Answer:
- Cyclization Conditions : Use precursors with pre-existing bicyclic frameworks (e.g., bicyclo[3.1.1]heptane derivatives) and optimize reaction parameters (e.g., strong acids/bases for ring closure). Temperature control (0–25°C) minimizes side reactions .
- Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the desired stereoisomer, as incorrect stereochemistry reduces bioactivity .
- Purification : Crystallization with HCl yields the hydrochloride salt; reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms ≥98% purity .
Q. What analytical techniques are critical for characterizing the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (D2O or DMSO-<i>d</i>6) verify bicyclic backbone and methyl group positions. Key signals: δ 1.2–1.5 ppm (trimethyl groups), δ 3.1–3.5 ppm (bridgehead protons) .
- Mass Spectrometry : ESI-MS (positive mode) identifies [M+H]<sup>+</sup> at m/z 228.2 (free base) and 264.6 (hydrochloride) .
- X-ray Crystallography : Resolves absolute configuration; compare with PubChem data (CID 44894965) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Validate Purity : Re-test batches using orthogonal methods (HPLC, elemental analysis). Impurities >2% (e.g., methyl ester derivatives) may skew receptor-binding assays .
- Control Stereochemistry : Use chiral HPLC (Chiralpak IA column, hexane/IPA) to confirm enantiomeric excess (≥99%) .
- Standardize Assays : Replicate neuropharmacology studies (e.g., NMDA receptor binding) with identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 25°C) .
Q. What strategies are effective for synthesizing derivatives to enhance metabolic stability?
Methodological Answer:
- Core Modifications : Introduce fluorine at C4 or C6 to block oxidative metabolism. Use Pd-catalyzed cross-coupling for regioselective substitution .
- Prodrug Design : Convert carboxylic acid to ethyl ester (e.g., CAS 705949-01-5) for improved BBB penetration. Hydrolyze in vivo via esterases .
- Salt Forms : Test alternative salts (e.g., sulfate, citrate) for solubility; compare pharmacokinetics in rodent models .
Q. How can computational modeling guide the design of receptor-targeted analogs?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite to model interactions with NMDA receptors (PDB: 6PS6). Prioritize analogs with ΔG < −8 kcal/mol .
- MD Simulations : Simulate ligand-receptor dynamics (100 ns, CHARMM36) to assess binding stability. Focus on hydrogen bonds with GluN2A subunits .
- ADMET Prediction : SwissADME predicts logP < 2.0 and TPSA > 80 Ų for optimal CNS penetration .
Q. Critical Research Gaps
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
(1R,2R,3S,4R,5R)-2-amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-5-6-4-7(11(6,2)3)9(12)8(5)10(13)14;/h5-9H,4,12H2,1-3H3,(H,13,14);1H/t5-,6-,7+,8+,9-;/m1./s1 |
InChI Key |
SYNATUVUGSQTHV-LUAJHDHPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H](C2(C)C)[C@H]([C@H]1C(=O)O)N.Cl |
Canonical SMILES |
CC1C2CC(C2(C)C)C(C1C(=O)O)N.Cl |
Origin of Product |
United States |
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